molecular formula C5H3F8NO B3031442 2,2,3,3,4,4,5,5-Octafluoropentanamide CAS No. 355-81-7

2,2,3,3,4,4,5,5-Octafluoropentanamide

Cat. No.: B3031442
CAS No.: 355-81-7
M. Wt: 245.07 g/mol
InChI Key: QNNUQHBPTQVSFD-UHFFFAOYSA-N
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Description

2,2,3,3,4,4,5,5-Octafluoropentanamide is a fluorinated organic compound with the molecular formula C5H3F8NO and a molecular weight of 245.07 g/mol . This compound is characterized by the presence of eight fluorine atoms, which impart unique chemical and physical properties. It is commonly used in various scientific and industrial applications due to its stability and reactivity.

Preparation Methods

The synthesis of 2,2,3,3,4,4,5,5-Octafluoropentanamide typically involves the fluorination of pentanamide derivatives. One common method includes the reaction of pentanamide with fluorinating agents such as sulfur tetrafluoride (SF4) under controlled conditions . The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods often involve large-scale fluorination processes using specialized equipment to ensure safety and efficiency.

Chemical Reactions Analysis

2,2,3,3,4,4,5,5-Octafluoropentanamide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields fluorinated carboxylic acids, while reduction produces fluorinated amines.

Scientific Research Applications

2,2,3,3,4,4,5,5-Octafluoropentanamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds. Its unique properties make it valuable in the development of new materials and catalysts.

    Biology: In biological research, it is used to study the effects of fluorinated compounds on biological systems. Its stability and reactivity make it a useful tool for probing biochemical pathways.

    Medicine: This compound is investigated for its potential use in pharmaceuticals, particularly in the development of drugs with improved stability and bioavailability.

    Industry: It is used in the production of specialty chemicals and materials, including surfactants and lubricants.

Mechanism of Action

The mechanism of action of 2,2,3,3,4,4,5,5-Octafluoropentanamide involves its interaction with molecular targets through its fluorinated groups. The presence of multiple fluorine atoms enhances its binding affinity to specific enzymes and receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

2,2,3,3,4,4,5,5-Octafluoropentanamide can be compared with other fluorinated compounds such as:

The uniqueness of this compound lies in its amide functional group, which imparts specific reactivity and stability, making it suitable for a wide range of applications.

Properties

IUPAC Name

2,2,3,3,4,4,5,5-octafluoropentanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3F8NO/c6-1(7)3(8,9)5(12,13)4(10,11)2(14)15/h1H,(H2,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNNUQHBPTQVSFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(=O)N)(F)F)(F)F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3F8NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70366226
Record name Perfluoropentanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70366226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

355-81-7
Record name Perfluoropentanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70366226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2,3,3,4,4,5,5-octafluoropentanamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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